molecular formula C10H13NO4S B14428568 2-Methoxy-5-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide CAS No. 82020-85-7

2-Methoxy-5-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide

Cat. No.: B14428568
CAS No.: 82020-85-7
M. Wt: 243.28 g/mol
InChI Key: ZZWYRPRSPQKJGH-UHFFFAOYSA-N
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Description

2-Methoxy-5-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide is an organic compound with a complex structure that includes a methoxy group, a prop-2-en-1-yloxy group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxyphenol and prop-2-en-1-ol.

    Etherification: The hydroxyl group of 2-methoxyphenol is etherified with prop-2-en-1-ol in the presence of a strong acid catalyst to form 2-methoxy-5-[(prop-2-en-1-yl)oxy]phenol.

    Sulfonation: The resulting compound is then sulfonated using chlorosulfonic acid to introduce the sulfonamide group, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The prop-2-en-1-yloxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

2-Methoxy-5-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a sulfonamide-based therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The sulfonamide group can interact with enzymes and proteins, inhibiting their activity.

    Pathways Involved: The compound may interfere with metabolic pathways, leading to the inhibition of bacterial growth or modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-(prop-2-en-1-yl)phenol: Similar structure but lacks the sulfonamide group.

    2-Methoxy-5-methylphenyl isocyanate: Contains a methoxy group and a sulfonamide group but differs in the position and type of substituents.

    1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Similar ether linkage but lacks the sulfonamide group.

Uniqueness

2-Methoxy-5-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide is unique due to the presence of both the sulfonamide and prop-2-en-1-yloxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

82020-85-7

Molecular Formula

C10H13NO4S

Molecular Weight

243.28 g/mol

IUPAC Name

2-methoxy-5-prop-2-enoxybenzenesulfonamide

InChI

InChI=1S/C10H13NO4S/c1-3-6-15-8-4-5-9(14-2)10(7-8)16(11,12)13/h3-5,7H,1,6H2,2H3,(H2,11,12,13)

InChI Key

ZZWYRPRSPQKJGH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)OCC=C)S(=O)(=O)N

Origin of Product

United States

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